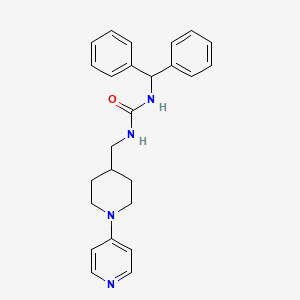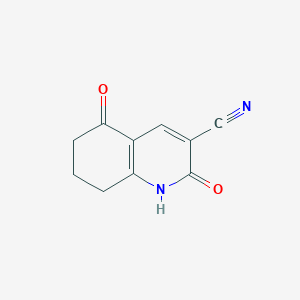
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-3 inhibitor, which means it inhibits the activity of glycogen synthase kinase 3 (GSK-3) enzyme. GSK-3 is a crucial enzyme that plays a vital role in various physiological processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of GSK-3 activity has been proposed as a therapeutic strategy for several diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. The inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea leads to the activation of downstream signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea are diverse and depend on the specific context of its use. Studies have shown that this compound can regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea in lab experiments is its specificity towards GSK-3 activity. This compound has been shown to selectively inhibit GSK-3 activity without affecting other kinases, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is its potential toxicity. Studies have shown that this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards GSK-3 activity. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential in various diseases. Furthermore, the identification of new targets and signaling pathways regulated by GSK-3 inhibition could provide new insights into the role of this enzyme in various physiological processes.
Métodos De Síntesis
The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 1-(pyridin-4-yl)piperidine-4-carboxaldehyde and benzhydrylamine. The resulting intermediate is then treated with urea and a suitable base to obtain the final product. Other methods for synthesizing this compound have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that the inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can lead to the suppression of tumor growth and metastasis in various cancer types, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZXPNIOKBART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)


![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)



![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)